molecular formula C9H11BF3KO B13474631 Potassium trifluoro(3-isopropoxyphenyl)borate

Potassium trifluoro(3-isopropoxyphenyl)borate

Katalognummer: B13474631
Molekulargewicht: 242.09 g/mol
InChI-Schlüssel: PFYZAPJTCWCCAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(3-isopropoxyphenyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable reagents in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-isopropoxyphenyl)borate typically involves the reaction of 3-isopropoxyphenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out under controlled conditions to ensure the formation of the trifluoroborate salt. The general reaction scheme is as follows:

3-isopropoxyphenylboronic acid+KHF2Potassium trifluoro(3-isopropoxyphenyl)borate\text{3-isopropoxyphenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 3-isopropoxyphenylboronic acid+KHF2​→Potassium trifluoro(3-isopropoxyphenyl)borate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(3-isopropoxyphenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and other organoboron compounds, which are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro(3-isopropoxyphenyl)borate has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of potassium trifluoro(3-isopropoxyphenyl)borate involves its ability to participate in transmetalation reactions. In the presence of a palladium catalyst, the trifluoroborate group transfers from the boron atom to the palladium center, facilitating the formation of new carbon-carbon bonds. This process is crucial in Suzuki-Miyaura coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Potassium trifluoroborate: A general class of compounds with similar stability and reactivity.

    Potassium phenyltrifluoroborate: Another organoboron compound used in similar reactions.

    Potassium methyltrifluoroborate: Known for its use in various organic transformations.

Uniqueness

Potassium trifluoro(3-isopropoxyphenyl)borate is unique due to its specific functional group, which imparts distinct reactivity and selectivity in chemical reactions. Its stability under oxidative conditions and compatibility with various functional groups make it a valuable reagent in organic synthesis .

Eigenschaften

Molekularformel

C9H11BF3KO

Molekulargewicht

242.09 g/mol

IUPAC-Name

potassium;trifluoro-(3-propan-2-yloxyphenyl)boranuide

InChI

InChI=1S/C9H11BF3O.K/c1-7(2)14-9-5-3-4-8(6-9)10(11,12)13;/h3-7H,1-2H3;/q-1;+1

InChI-Schlüssel

PFYZAPJTCWCCAH-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC(=CC=C1)OC(C)C)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.